2-Ethylhexanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORVOQOIHISPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316328 | |
| Record name | 2-Ethylhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4164-92-5 | |
| Record name | 2-Ethylhexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylbutylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Ethylhexanamide
Established Synthetic Routes for 2-Ethylhexanamide Production
The synthesis of this compound can be achieved through several pathways, ranging from conventional laboratory methods to optimized industrial-scale processes.
Conventional Chemical Synthesis Pathways from Precursors
The most prevalent method for synthesizing this compound involves the reaction of 2-ethylhexanoic acid with ammonia (B1221849) or an amine. smolecule.com This process typically requires a dehydrating agent, such as thionyl chloride , to facilitate the formation of the amide bond, and often involves heating. smolecule.com
Another approach is the dehydration of primary amides to form nitriles, which can then be further processed. For instance, this compound can be synthesized from 2-ethylhexanenitrile (B1616730) . smolecule.comorgsyn.org One specific method involves the reaction of 2-ethyl-hexanal oxime to produce 2-ethylhexanenitrile, which is then converted to this compound. lookchem.com
The following table summarizes various synthetic methods for amides, including those applicable to this compound production.
| Method | Reagents/Conditions | Yield | Time | Purity |
| Borate Ester Amidation | B(OCH₂CF₃)₃, MeCN, 80°C | >85% | 5–24 h | High |
| Sodium Amidoborane | NaNH₂BH₃, RT | ~100% | 5 min | High |
| Coupling Agents | HOBt/EDC, DMF, 0°C | 46% | 6 days | Moderate |
| Ruthenium Catalysis | Ru-NHC, alcohols, amines | 60% | 24–48 h | Moderate |
This table presents a comparative analysis of different amidation methods. Data derived from a study on various amidation reactions and may not be specific to this compound.
Industrial-Scale Synthesis and Process Optimization Strategies
On an industrial scale, the synthesis of this compound is often carried out using 2-ethylhexanoic acid and ammonia or an amine in the presence of a dehydrating agent. smolecule.com The reaction is typically performed in a solvent like benzene (B151609) , followed by purification steps such as distillation and recrystallization to achieve a high-purity product.
For instance, a detailed procedure for a related transformation involves reacting this compound with thionyl chloride in dry benzene at 75-80°C for 4.5 hours to produce 2-ethylhexanonitrile with a yield of 86-94%. smolecule.comorgsyn.org The crude amide precursor for this reaction can be prepared from technical grade 2-ethylhexanoic acid. orgsyn.org
Derivatization Strategies and Functional Group Transformations of this compound
The amide functional group in this compound allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Oxidation Reactions and the Formation of Related Derivatives
This compound can be oxidized to form either 2-ethylhexanoic acid or 2-ethylhexanonitrile . smolecule.com Common oxidizing agents used for this transformation include potassium permanganate and chromium trioxide . smolecule.com
The conversion to 2-ethylhexanonitrile is a key synthetic application of this compound. smolecule.com This dehydration reaction can be effectively carried out using thionyl chloride in a solvent like benzene. orgsyn.orgopenstax.org The mechanism involves the initial reaction of the nucleophilic amide oxygen with SOCl₂, followed by deprotonation and an E2-like elimination. openstax.org
Reduction Reactions Leading to Amine Analogues
The reduction of this compound yields the corresponding primary amine, 2-ethylhexylamine . smolecule.com This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas. smolecule.com The reduction of nitriles, which can be derived from this compound, with LiAlH₄ is also an effective method for producing primary amines. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org
Nucleophilic Substitution Reactions and the Synthesis of Substituted Amides
This compound can undergo nucleophilic substitution reactions to produce a range of substituted amides. smolecule.com The specific product depends on the nucleophile used, which can include halides or alkoxides. smolecule.com The nitrogen atom in the amide can act as a nucleophile in certain reactions, and the carbonyl carbon is susceptible to nucleophilic attack. The synthesis of N-substituted amides can also be achieved through coupling reactions, for example, using reagents like HOBt and EDC with a carboxylic acid and an amine. rsc.org
Dehydration Reactions for Nitrile Synthesis from this compound
The conversion of primary amides, such as this compound, into nitriles is a fundamental transformation in organic synthesis, achieved through dehydration. This reaction effectively removes a molecule of water from the primary amide group (-CONH₂) to yield a nitrile group (-C≡N). chemguide.co.uk Several dehydrating agents are commonly employed for this purpose, including thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus(V) oxide (P₄O₁₀). openstax.orglibretexts.orglibretexts.orglibretexts.org The choice of reagent can depend on the specific substrate and desired reaction conditions.
The synthesis of 2-ethylhexanenitrile from this compound serves as a practical example of this chemical conversion. 103.203.175atu.kz The reaction is typically performed by heating the amide with the dehydrating agent. chemguide.co.uk For instance, treating this compound with thionyl chloride, often in a solvent like benzene at elevated temperatures, results in the formation of 2-ethylhexanenitrile with high efficiency. openstax.orglibretexts.org Similarly, heating a solid mixture of an amide with phosphorus(V) oxide allows for the collection of the liquid nitrile product via distillation. chemguide.co.uk This dehydration method is considered more general than some other nitrile syntheses because it is not constrained by steric hindrance. openstax.orglibretexts.orglibretexts.org
Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Chemical Formula | Typical Conditions | Reference |
| Thionyl Chloride | SOCl₂ | Heating, often in a solvent like benzene | openstax.orglibretexts.orglibretexts.org |
| Phosphorus Oxychloride | POCl₃ | Heating | openstax.orglibretexts.orglibretexts.org |
| Phosphorus(V) Oxide | P₄O₁₀ | Solid-state heating with the amide | chemguide.co.uklibretexts.orglibretexts.org |
Mechanistic Investigations of Nitrile Formation Pathways
The mechanism of nitrile formation from a primary amide depends on the dehydrating agent used. For the widely used thionyl chloride (SOCl₂), the process begins with the nucleophilic attack of the amide's carbonyl oxygen onto the electrophilic sulfur atom of SOCl₂. openstax.orglibretexts.orgpressbooks.pub This initial step is followed by the departure of a chloride ion.
Subsequent steps involve deprotonation, typically at the nitrogen atom, which can be facilitated by a base present in the reaction mixture. libretexts.org The key transformation is an E2-like elimination reaction. openstax.orglibretexts.orglibretexts.org In this concerted step, a base removes a proton from the nitrogen while the electrons from the N-H bond move to form the carbon-nitrogen triple bond, and the O-S group departs as the leaving group, which then decomposes to sulfur dioxide (SO₂) and another chloride ion. libretexts.org
A slightly different sequence of events can also be proposed. An alternative mechanism begins with the lone pair of electrons from the amide nitrogen forming a protonated imine, which pushes the carbonyl's pi electrons to attack the sulfur atom of thionyl chloride. libretexts.org This forms an O-S sigma bond and temporarily breaks the S=O double bond. The S=O bond reforms as a chloride ion is expelled. A base then neutralizes the protonated imine, leading to the final E2-like elimination that produces the nitrile. libretexts.orglibretexts.org
When phosphorus oxychloride (POCl₃) is used, the mechanism follows a similar pattern. The amide oxygen attacks the phosphorus atom, leading to the displacement of a chloride ion. youtube.com A series of steps involving proton transfers and eliminations ultimately results in the formation of the nitrile and phosphorus-containing byproducts. youtube.com
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly influential in guiding the development of synthetic methodologies for amides like this compound. Traditional methods for amide bond formation often rely on stoichiometric activating agents, such as carbodiimides or acid chlorides, which generate significant amounts of chemical waste. ucl.ac.ukresearchgate.net This has prompted a search for more sustainable, catalytic alternatives that minimize waste and energy consumption. sigmaaldrich.commedmedchem.com The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has specifically identified the catalytic formation of amide bonds as a key area for green chemistry research. sigmaaldrich.com
Enzymatic Catalysis for Amide Bond Formation and Biotransformations
Biocatalysis, particularly the use of enzymes, has emerged as a powerful and highly desirable green strategy for synthesizing amides. nih.govrsc.orgresearchgate.net Enzymes operate under mild conditions, typically in aqueous environments, and exhibit high selectivity, which reduces the formation of byproducts and simplifies purification processes. medmedchem.com
Lipases are a class of hydrolase enzymes that have been successfully employed for amide synthesis. researchgate.netnih.gov Notably, Candida antarctica lipase (B570770) B (CALB) is a robust biocatalyst for amidation reactions. mdpi.com These reactions are often conducted in non-aqueous or low-water systems to shift the reaction equilibrium from hydrolysis towards synthesis. rsc.orgmdpi.com The use of greener solvents, such as cyclopentyl methyl ether (CPME), further enhances the sustainability of the process. mdpi.comnih.gov
Enzymatic amide synthesis can proceed through different pathways depending on the enzyme class:
ATP-Independent Hydrolases : Lipases and aminoacylases can activate carboxylic acids by forming a transient acyl-enzyme intermediate. nih.govresearchgate.net This intermediate then reacts with an amine nucleophile to form the amide bond. researchgate.net
ATP-Dependent Enzymes : Acyl-adenylating enzymes utilize the energy from ATP hydrolysis to activate the carboxylic acid, forming an acyl-adenylate intermediate which then reacts with an amine. nih.govresearchgate.net While effective, this approach requires an ATP recycling system for preparative-scale synthesis, which can add complexity. acs.org
Acyltransferases : Enzymes like the acyltransferase from Mycobacterium smegmatis (MsAcT) have been used to efficiently catalyze amide formation, even in flow-chemistry setups, which allow for continuous production and easy scalability. mdpi.com
These biocatalytic methods, including the use of nitrile hydratases and amidases for biotransformations of related compounds, represent a significant step towards the sustainable production of amides. uni-stuttgart.de
Sustainable Synthesis Methodologies and Catalytic Systems
Beyond enzymatic methods, other catalytic systems are being developed for sustainable amide synthesis. The goal is to replace stoichiometric reagents with catalysts that are effective at low loadings, are recyclable, and have low toxicity. ucl.ac.uk
Key catalytic approaches include:
Boron-Based Catalysts : Boronic acids and their derivatives are attractive catalysts for the direct amidation of carboxylic acids. researchgate.netsigmaaldrich.com They are generally air-stable, inexpensive, and exhibit low toxicity. researchgate.net These reactions often require the removal of water, for instance through azeotropic distillation or the use of molecular sieves, to drive the reaction to completion. ucl.ac.uk
Metal Catalysts : Various metal-based catalysts, including those based on zirconium, titanium, and palladium, have been reported for amide formation. ucl.ac.ukwhiterose.ac.uk For example, ruthenium catalysts can facilitate the dehydrogenative coupling of alcohols and amines to directly form amides, with hydrogen gas as the only byproduct. sigmaaldrich.com
Silica-Based Catalysis : Activated silica (B1680970) has been shown to catalyze direct amide bond formation, offering a potentially low-cost and heterogeneous catalytic option. whiterose.ac.uk However, limitations have been observed with bulky or polar substrates. whiterose.ac.uk
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate non-catalytic amidation reactions, drastically reducing reaction times compared to conventional heating and thus saving energy. researchgate.net For example, the non-catalytic amidation of palm fatty acid distillate and monoethanolamine achieved 98.89% conversion in just 18.5 minutes under microwave power. researchgate.net
These evolving methodologies underscore a collective effort in the chemical community to develop more efficient, safer, and environmentally responsible routes for the synthesis of essential chemical compounds like this compound. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Ethylhexanamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Ethylhexanamide and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of N-substituted this compound derivatives, distinct signals corresponding to different proton environments are observed. For instance, in 2-ethyl-N-phenylhexanamide, the aromatic protons typically appear as multiplets in the downfield region (around 7.10-7.55 ppm). rsc.org The proton attached to the nitrogen (amide proton) often presents as a singlet. rsc.org The methine proton at the chiral center (C2) shows a multiplet, while the various methylene (B1212753) and methyl protons of the ethyl and hexyl chains appear as multiplets and triplets in the upfield region. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the amide group in this compound derivatives typically resonates at a characteristic downfield chemical shift (around 174.4 ppm for 2-ethyl-N-phenylhexanamide). rsc.org The carbons of the aromatic ring, if present, show signals in the 120-140 ppm range. rsc.org The aliphatic carbons of the ethyl and hexyl groups appear at distinct chemical shifts in the upfield region, allowing for the complete assignment of the carbon framework. rsc.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.10 - 7.55 (m) | 119.9 - 137.9 |
| Amide N-H | 7.19 (s) | - |
| CH (C2) | 2.05 - 2.11 (m) | 50.9 |
| CH₂ (ethyl & hexyl) | 1.26 - 1.76 (m) | 22.8 - 32.6 |
| CH₃ (ethyl & hexyl) | 0.88 - 0.96 (t) | 12.1 - 14.0 |
| C=O | - | 174.4 |
Data is for 2-ethyl-N-phenylhexanamide dissolved in CDCl₃ and is based on findings from related studies. rsc.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.uni.luvulcanchem.com
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the identity of this compound and its derivatives. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
Under electron ionization (EI), this compound (C₈H₁₇NO) with a molecular weight of 143.23 g/mol , will generate a molecular ion peak ([M]⁺) at m/z 143. uni.lu The fragmentation of the molecular ion provides characteristic daughter ions that help in structural confirmation. For instance, the fragmentation of related amides often involves cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond.
Electrospray ionization (ESI) is a soft ionization technique often used for more fragile molecules and for analyzing samples from liquid chromatography. For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 144.13829. uni.lu Adducts with other cations, such as sodium [M+Na]⁺ (m/z 166.12023) and potassium [M+K]⁺ (m/z 182.09417), may also be observed. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. rsc.org
Table 2: Predicted ESI-MS Adducts of this compound
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 144.13829 |
| [M+Na]⁺ | 166.12023 |
| [M+NH₄]⁺ | 161.16483 |
| [M+K]⁺ | 182.09417 |
| [M-H]⁻ | 142.12373 |
Data derived from computational predictions. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.nih.govnist.gov
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound and its derivatives, these techniques are particularly useful for confirming the presence of the amide group.
The IR spectrum of this compound will show characteristic absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3350-3180 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption that occurs around 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is found in the range of 1640-1550 cm⁻¹. C-H stretching vibrations from the alkyl chains are observed around 2960-2850 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C-C and C-H vibrations of the alkyl backbone often give strong Raman signals. For example, the Raman spectrum of the related compound 2-ethyl-1-hexene (B155198) shows characteristic peaks for the C=C stretch and various C-H bending and stretching modes. chemicalbook.com In the context of this compound, Raman spectroscopy can be particularly useful for studying molecular structure and interactions in different environments, including in solution and the solid state. researchgate.netunipv.it
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3350 - 3180 (two bands for primary amide) |
| Alkyl C-H | Stretching | 2960 - 2850 |
| Amide C=O | Stretching (Amide I) | 1680 - 1630 |
| Amide N-H | Bending (Amide II) | 1640 - 1550 |
Frequency ranges are general and can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structure Determination of this compound Complexes.rsc.orgchemspider.com
For a molecule like this compound, X-ray crystallography could reveal detailed information about bond lengths, bond angles, and torsion angles. A key feature of the solid-state structure of amides is the formation of intermolecular hydrogen bonds. In the case of primary amides like this compound, the two N-H protons can act as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of extended networks in the crystal lattice. For N-substituted derivatives, the nature of the hydrogen bonding network would change. The conformation of the flexible ethyl and hexyl chains would also be determined, providing insight into the packing of the molecules in the crystal.
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or complex matrices. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications.vulcanchem.commst.or.jp
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. mst.or.jp It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mst.or.jp As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. mst.or.jp This allows for the identification of this compound based on its retention time and its unique mass spectrum. nih.gov GC-MS is also highly effective for quantitative analysis and for identifying and quantifying impurities in a sample of this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies.rsc.orgnih.gov
High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound and its derivatives, reversed-phase HPLC is a common approach.
In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The elution of the compounds is monitored by a detector, most commonly a UV detector if the analyte has a chromophore, or a mass spectrometer (LC-MS). rsc.orgscilit.com HPLC methods can be developed for the purity assessment of this compound, for monitoring the progress of a reaction, and for the preparative purification of the compound.
Computational and Theoretical Chemistry Studies on 2 Ethylhexanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and reaction pathways of 2-Ethylhexanamide. These calculations offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It has been applied to understand the reaction mechanisms involving amides, providing insights into transition states and reaction pathways. For instance, DFT studies on amide synthesis have elucidated the acyl transfer mechanism, justifying observed selectivities. whiterose.ac.uk Control reactions and DFT calculations provide strong evidence for proposed mechanisms in reactions like the diastereoselective synthesis of atropisomeric anilides. whiterose.ac.uk
In the context of metal extraction, DFT calculations are crucial for understanding the complexation of metal ions. For example, DFT has been used to rationalize the strong influence of the amide derivative's structure on plutonium extraction properties. dntb.gov.uaresearchgate.net The theory helps in analyzing the coordination structures of metal complexes, such as those of Plutonium(IV) and Uranium(VI) with N,N-dialkyl amides, which are relevant in nuclear fuel reprocessing. acs.org DFT calculations can also predict reaction pathways for the synthesis of amides, such as the nucleophilic attack of a borane (B79455) anion on an ester carbonyl.
Molecular Orbital Theory and Structure-Activity Relationship (SAR) Prediction
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and its relationship with the chemical activity of a molecule. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity and interaction capabilities.
For amides like this compound, MO theory helps in predicting their behavior as ligands in complexation reactions. The analysis of molecular orbitals can reveal the nature of metal-ligand bonding, for instance, identifying the contributions of d or f orbitals of metals like americium and europium in complexes. researchgate.net While direct MO studies on this compound are not extensively published, related research on other amides and their structure-activity relationships (SAR) in various applications, such as repellents, provides a basis for such investigations. plos.org For example, 3D-QSAR models have been used to define optimal structural patterns for amides, highlighting the importance of the spatial arrangement of atoms for their biological activity. plos.org Semiempirical molecular orbital calculations have also been used to propose the secondary structure of polymers containing N-propargyl-2-ethylhexanamide units, demonstrating the formation of intramolecular hydrogen bonds. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cresset-group.com These simulations provide detailed information about the conformational landscape of molecules and their interactions with the surrounding environment. cresset-group.comnih.gov
For this compound, MD simulations can reveal its preferred conformations in different solvents and its dynamic behavior when interacting with other molecules or ions. This is particularly important in understanding its role as an extractant in liquid-liquid separation processes. mdpi.com By simulating the system at an atomistic level, MD can help to understand how the branched alkyl chain of this compound influences its aggregation and interaction with the solvent and with metal ions. researchgate.net While specific MD studies on this compound are not abundant in public literature, the methodology is widely applied to similar amide systems and small molecules to explore their conformational ensembles. mdpi.com The quality of MD simulations heavily depends on the accuracy of the force field used to describe the interactions between atoms. cresset-group.com
Predictive Modeling of Chemical Interactions and Selectivity
Predictive modeling, using computational methods, is essential for designing and optimizing chemical processes. For this compound, this is particularly relevant to its application in the selective extraction of metal ions.
Complexation Selectivity Studies with Metal Ions (e.g., Actinides and Lanthanides)
The separation of actinides from lanthanides is a significant challenge in nuclear fuel reprocessing due to their similar chemical properties. numberanalytics.comnih.gov Monoamides like this compound have shown promise as selective extractants for actinides. researchgate.net Computational studies, particularly those using DFT, are instrumental in understanding and predicting this selectivity. numberanalytics.com
Theoretical calculations have shown that the structure of the amide, especially the presence of branched alkyl chains, can significantly influence the extraction properties and selectivity for metal ions like plutonium(IV) and uranium(VI). dntb.gov.uaresearchgate.net For example, N,N-Dihexyl-2-ethylhexanamide (DH2EHA) has been studied for its high complexation selectivity for U(VI) over rare earths. researchgate.net DFT calculations of the free energy of extraction can help to explain the observed experimental selectivity trends. researchgate.net These studies often involve calculating the structures and binding energies of the metal-ligand complexes. asu.edumdpi.com It has been found that for some systems, the selectivity arises from differences in how actinides and lanthanides bond with the ligand, with actinides sometimes showing a greater degree of covalency. acs.orgnih.govbarc.gov.in The steric hindrance caused by bulky alkyl groups on the amide can diminish the complexation energy, affecting selectivity. researchgate.net
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Calculated Selectivity Trend | Experimental Selectivity Trend |
| UO2 2+, Nd3+, Yb3+ | DH2EHA | 1:2 | Yb3+ > UO2 2+ > Nd3+ | UO2 2+ > Nd3+ > Yb3+ |
| UO2 2+, Nd3+, Yb3+ | DH2EHA | 1:3 (for Ln) | UO2 2+ > Nd3+ > Yb3+ | UO2 2+ > Nd3+ > Yb3+ |
Table based on findings for N,N-Dihexyl-2-ethylhexanamide (DH2EHA), demonstrating how computational models must consider correct stoichiometries to match experimental results. researchgate.net
Solvation Model Implementations and Their Comparative Analysis
The solvent plays a critical role in chemical reactions and complexation processes, and accurately modeling its effects is crucial for predictive accuracy. numberanalytics.com Solvation models in computational chemistry are broadly categorized as implicit or explicit. labxing.com
Implicit models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comnumberanalytics.com These models are computationally efficient and widely used to calculate solvation free energies. numberanalytics.com Explicit models, in contrast, treat individual solvent molecules, offering a more detailed picture but at a much higher computational cost. labxing.com
In the context of this compound and its metal complexes, the choice of solvation model can significantly impact the predicted extraction free energies and selectivities. researchgate.net Studies have shown that simple gas-phase calculations or implicit solvation models alone may not always reproduce experimental trends correctly. researchgate.net For instance, the COSMO for realistic solvation (COSMO-RS) model, an advanced continuum model, has been popular for its accuracy in predicting solvation energies. researchgate.net However, for complex systems like actinide and lanthanide extraction, a combination of explicit water molecules and continuum models, or even dispersion corrections to DFT, may be necessary to achieve agreement with experimental data. researchgate.net The Born-Haber thermodynamic cycle is often used in conjunction with these models to compute the free energy of extraction from an aqueous to an organic phase. researchgate.net
Biological and Biochemical Research on 2 Ethylhexanamide and Analogues
Interactions with Biological Macromolecules and Systems
The interaction of amide-containing compounds with enzymes is a significant area of biochemical research, particularly concerning amide hydrolases and kinases. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of bioactive fatty acid amides, such as the endocannabinoid anandamide. nih.govdigitellinc.com Inhibition of FAAH can modulate endocannabinoid signaling, making it a therapeutic target. digitellinc.com While direct studies on 2-ethylhexanamide's interaction with FAAH are not detailed, its structural class as a fatty acid amide suggests it could be a substrate or inhibitor for such hydrolases.
Research into analogues of this compound has demonstrated interactions with other critical enzyme classes, notably kinases. A series of benzamide (B126) derivatives were synthesized and evaluated as potential inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a receptor tyrosine kinase involved in cellular signaling pathways related to cell proliferation and differentiation. tandfonline.com One promising compound from this series, 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-ethylhexanamido)benzamide, incorporates the this compound moiety. tandfonline.com This analogue was found to inhibit several non-small cell lung cancer (NSCLC) cell lines where FGFR1 is amplified, indicating a direct or indirect modulation of the kinase's activity. tandfonline.com The study revealed that this compound could inhibit the phosphorylation of FGFR1 and downstream signaling proteins, confirming its role as a kinase inhibitor. tandfonline.com
| Compound Name | Target Enzyme | Enzyme Class | Observed Effect | Reference |
|---|---|---|---|---|
| 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-ethylhexanamido)benzamide | Fibroblast Growth Factor Receptor-1 (FGFR1) | Receptor Tyrosine Kinase | Inhibited phosphorylation of FGFR1 and downstream signaling pathways in NSCLC cell lines. | tandfonline.com |
The biological activity of a compound is often predicated on its ability to bind to specific receptors. The investigation into this compound analogues has provided insights into ligand-target recognition. The aforementioned FGFR1 inhibitor, 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-ethylhexanamido)benzamide, functions by binding to the receptor. tandfonline.com Molecular docking experiments were performed to visualize this interaction, suggesting that the compound fits into the receptor's binding site and forms multiple hydrogen bonds, which stabilizes the ligand-receptor complex and leads to the inhibition of its activity. tandfonline.com
Furthermore, quantitative structure-activity relationship (QSAR) studies are employed to understand how the chemical structure of various analogues relates to their receptor binding affinities. evitachem.com These computational models are valuable for predicting the biological activity of novel compounds based on their physicochemical properties.
| Compound Analogue | Receptor Target | Binding Investigation Method | Key Finding | Reference |
|---|---|---|---|---|
| 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2-ethylhexanamido)benzamide | FGFR1 | Molecular Docking | Binds to the FGFR1 active site, forming six hydrogen bonds. | tandfonline.com |
Understanding the full spectrum of a compound's interactions with cellular proteins is crucial for elucidating its mechanism of action and potential off-target effects. Modern proteomics techniques, such as affinity purification coupled with quantitative mass spectrometry (AP-MS), are the methods of choice for mapping system-wide, in vivo protein interaction networks. nih.gov These approaches allow researchers to distinguish specific protein interactors from non-specific background proteins, generating highly reliable interaction data. nih.gov Such studies can reveal how protein complex interaction networks respond to cellular cues and provide details on the dynamic regulation of protein functions. nih.gov
While these methodologies are powerful, specific protein interaction profiling and structural dynamics studies for this compound and its analogues are not extensively documented in the available literature. Research has primarily focused on specific enzyme and receptor interactions as detailed in the previous sections.
Metabolic Pathways and Biotransformation Studies of this compound
There is no direct evidence to suggest that this compound occurs endogenously in biological systems. It is considered a xenobiotic—a chemical substance foreign to a living organism. wjbphs.com However, structurally related fatty acid amides, such as the N-acylethanolamine anandamide, are known endogenous metabolites found in human plasma that play roles in cardiometabolic signaling. researchgate.net
The metabolic fate of a xenobiotic like this compound follows general principles of biotransformation. The primary goal of this process, which occurs mainly in the liver, is to convert the compound into more polar, water-soluble metabolites that can be readily excreted from the body. wjbphs.comnih.gov This metabolic process is typically divided into Phase I and Phase II reactions. nih.gov
The enzymatic biotransformation of xenobiotics involves a series of well-characterized reactions. nih.gov For a compound like this compound, the metabolic pathway would likely involve the following phases:
Phase I Reactions : These are non-synthetic reactions that introduce or expose functional groups. wjbphs.com The most common Phase I reactions are oxidation, reduction, and hydrolysis. nih.gov
Oxidation : This is frequently catalyzed by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of liver cells. nih.gov
Hydrolysis : As an amide, this compound could be a substrate for hydrolase enzymes, which would cleave the amide bond to yield 2-ethylhexanoic acid and ammonia (B1221849).
Phase II Reactions : These are synthetic (conjugation) reactions where a metabolite from Phase I is combined with an endogenous polar molecule. wjbphs.com This process significantly increases water solubility, facilitating excretion. nih.gov Key Phase II reactions include glucuronidation (conjugation with glucuronic acid), sulfation (conjugation with a sulfate (B86663) group), and conjugation with amino acids. wjbphs.comnih.gov Compounds that already possess a suitable functional group can bypass Phase I and directly enter Phase II metabolism. nih.gov
The products of these enzymatic reactions are then typically eliminated from the body via urine or feces.
| Metabolic Phase | Reaction Type | Potential Enzymes Involved | Description | Reference |
|---|---|---|---|---|
| Phase I | Oxidation | Cytochrome P450 (CYP450) family | Introduces hydroxyl (-OH) groups onto the alkyl chain. | wjbphs.comnih.gov |
| Phase I | Hydrolysis | Amide Hydrolases (e.g., FAAH) | Cleavage of the amide bond to form a carboxylic acid and ammonia. | nih.govwjbphs.com |
| Phase II | Conjugation (e.g., Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | Attaches glucuronic acid to a hydroxylated metabolite, increasing water solubility for excretion. | wjbphs.comnih.gov |
Research on Derivatized 2-Ethylhexanamides with Pharmacological and Biological Relevance
The exploration of derivatized 2-ethylhexanamides has opened avenues for investigating their potential pharmacological and biological activities. By modifying the core this compound structure, researchers can tune its physicochemical properties to enhance interactions with biological targets. This section delves into the research surrounding these analogues, with a focus on N-substituted derivatives and their applications in biological assays and the development of advanced bioimaging tools.
Studies on N-Substituted this compound Analogues in Biological Assays
The introduction of various substituents on the nitrogen atom of the amide group in this compound can significantly influence its biological profile. Research into N-substituted amides, as a broad class of compounds, has revealed a wide spectrum of pharmacological activities, including antimicrobial, antitubercular, and antineoplastic effects. While specific studies on N-substituted this compound analogues are not extensively documented in publicly available literature, the principles derived from related structures provide a framework for potential research directions.
The biological activity of N-substituted amides is often dictated by the nature of the substituent. For instance, the incorporation of aromatic or heterocyclic rings can lead to interactions with specific biological targets such as enzymes or receptors. The lipophilicity and electronic properties of these substituents are critical factors in determining the potency and selectivity of the analogues.
Illustrative Research Findings on Structurally Related N-Substituted Amides:
While direct data on this compound analogues is limited, studies on other N-substituted carboxamides have demonstrated significant biological activities. For example, research on N-substituted quinoxaline-2-carboxamides has identified compounds with notable in vitro antimycobacterial activity. In these studies, N-benzyl derivatives often showed superior activity compared to N-phenyl analogues, highlighting the importance of the linker between the amide and the aromatic ring. Furthermore, some of these derivatives have exhibited selective cytotoxicity against various cancer cell lines, suggesting potential as antineoplastic agents.
Similarly, investigations into N-arylpyrrole derivatives have yielded compounds with broad-spectrum antimicrobial and antibiofilm activity against clinically relevant pathogens. nih.gov These studies underscore the potential of N-aryl substitution as a strategy for developing novel anti-infective agents. The structure-activity relationship (SAR) analyses from such research can guide the design of future N-substituted this compound analogues with desired biological activities.
Table 1: Illustrative Biological Activities of N-Substituted Amide Analogues
| Compound Class | Substituent (R) | Biological Assay | Observed Activity |
| N-Aryl Pyrrole Derivatives | Various substituted aryl groups | Antimicrobial (against ESKAPE pathogens) | Broad-spectrum inhibition, antibiofilm properties nih.gov |
| N-Substituted Quinoxaline-2-Carboxamides | Phenyl, Benzyl with various substitutions | Antimycobacterial (against M. tuberculosis) | Moderate to good activity, with N-benzyl derivatives often being more potent |
| N-Substituted Quinoxaline-2-Carboxamides | Naphthalen-1-ylmethyl | Cytotoxicity (against cancer cell lines) | Selective cytotoxicity against hepatic, ovarian, and prostate cancer cells |
This table is illustrative and based on findings for structurally related N-substituted amides, indicating potential areas of investigation for this compound analogues.
Applications in Bioconjugation and Bioimaging Probe Development
The chemical structure of this compound provides a scaffold that can be functionalized for applications in bioconjugation and the development of bioimaging probes. Bioconjugation involves the linking of a biomolecule to another molecule, such as a fluorescent dye or a drug, to create a new entity with combined properties.
Derivatized 2-ethylhexanamides can be designed to incorporate reactive functional groups that allow for their covalent attachment to proteins, antibodies, or other biological macromolecules. This can be utilized to create targeted drug delivery systems or to develop probes for studying biological processes.
The development of fluorescent organic small molecule probes (FOSMPs) is a rapidly growing field in bioimaging. These probes offer high spatial and temporal resolution for visualizing biological events in living systems. By attaching a fluorophore to a this compound derivative that is designed to interact with a specific biological target, researchers could potentially create novel bioimaging probes. The this compound moiety could serve to modulate the solubility, cell permeability, and target affinity of the probe.
Conceptual Design of a this compound-Based Bioimaging Probe:
A hypothetical bioimaging probe based on this compound could be synthesized by introducing a fluorescent reporter group (fluorophore) and a target-specific binding moiety onto the this compound scaffold. The design of such probes often relies on fluorescence modulation mechanisms like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET), where the fluorescence signal is altered upon binding to the target molecule.
Table 2: Potential Components of a this compound-Based Bioimaging Probe
| Component | Function | Example Moiety |
| Scaffold | Provides the core structure, influences solubility and cell permeability. | This compound |
| Fluorophore | Emits light upon excitation, enabling detection. | Fluorescein, Rhodamine, Cyanine dyes |
| Linker | Connects the scaffold to the fluorophore and targeting group. | Alkyl chain, polyethylene (B3416737) glycol (PEG) |
| Targeting Group | Binds to a specific biological molecule or organelle. | Biotin, a specific enzyme substrate, or a receptor ligand |
This table presents a conceptual framework for the design of bioimaging probes and does not represent existing compounds based on this compound.
While the direct application of this compound derivatives in bioconjugation and bioimaging is yet to be extensively reported, the versatility of the amide functional group and the potential for chemical modification suggest that this is a promising area for future research.
Applications and Emerging Research Areas of 2 Ethylhexanamide
Role as a Versatile Intermediate in Fine Chemical Synthesis
2-Ethylhexanamide serves as a valuable and versatile intermediate in the synthesis of a variety of fine chemicals. nih.gov Its chemical structure, featuring a reactive amide group and an eight-carbon aliphatic chain, allows it to be a precursor for several important chemical transformations. The utility of this compound in organic synthesis stems from its ability to undergo reactions such as reduction, oxidation, and dehydration to yield different classes of compounds. acs.org
Key synthetic transformations involving this compound include:
Reduction to Amines: The amide group can be reduced to form primary amines, specifically 2-ethylhexylamine. This amine is a significant chemical intermediate used in the manufacturing of agricultural chemicals, pharmaceuticals, corrosion inhibitors, and surfactants. mst.dk
Dehydration to Nitriles: In the presence of a dehydrating agent like thionyl chloride (SOCl₂), this compound can be converted to 2-ethylhexanenitrile (B1616730). acs.org This reaction typically involves an initial reaction on the nucleophilic amide oxygen, followed by an elimination reaction. acs.org
Oxidation: The compound can be oxidized to produce its corresponding carboxylic acid, 2-ethylhexanoic acid, or the nitrile, 2-ethylhexanonitrile.
Nucleophilic Substitution: this compound can participate in nucleophilic substitution reactions, enabling the formation of a range of different derivatives based on the specific nucleophile used.
The role of this compound as a building block is fundamental to creating more complex molecules with specific industrial applications. Its conversion to these downstream chemicals highlights its importance in the broader chemical industry.
Table 1: Key Synthetic Products Derived from this compound
| Product Name | Chemical Class | Method of Synthesis from this compound |
| 2-Ethylhexylamine | Primary Amine | Reduction |
| 2-Ethylhexanenitrile | Nitrile | Dehydration acs.org |
| 2-Ethylhexanoic Acid | Carboxylic Acid | Oxidation |
Advanced Materials Science Applications of this compound
This compound has been explored for its potential as a polymer additive, particularly as a plasticizer. nih.gov Plasticizers are substances added to materials, especially polymers, to increase their flexibility, workability, and durability. The incorporation of this compound is being researched as a method to improve these key properties in various plastic products. nih.gov Its molecular structure allows it to be integrated into polymer matrices, where it can modify their physical characteristics.
In a more advanced application, derivatives of this compound are being used as key components in the synthesis of functional polymers. Research has demonstrated the creation of self-healing and mechanochemiluminescent polyolefin elastomers. chinesechemsoc.orgchinesechemsoc.org In these studies, monomers containing the this compound moiety, such as 5-norbornene-2-yl methyl 11-(2-ethylhexanamido)undecanoate (NMEU) and cyclooct-4-en-1-yl-11-(2-ethylhexanamido)undecanoate (COEU) , were synthesized. chinesechemsoc.orgchinesechemsoc.org These monomers were then incorporated into a polymer network via ring-opening metathesis polymerization (ROMP). chinesechemsoc.org The presence of the amide groups was critical, as they introduced dense hydrogen-bonding interactions that facilitated a self-healing capability, allowing the material to spontaneously recover up to 96% of its original tensile strength after being damaged. chinesechemsoc.org This research showcases the role of the this compound structure in designing advanced, durable, and repairable materials. chinesechemsoc.org
The development of functional polymers using this compound derivatives extends to areas with potential biomedical relevance. The creation of self-healing elastomers, as described in the research involving NMEU and COEU monomers, represents a significant advancement in materials science. chinesechemsoc.orgchinesechemsoc.org Such materials are of great interest for biomedical applications where durability and the ability to self-repair are critical, for instance, in long-term implants or soft robotics for medical use. The research highlights that incorporating dense hydrogen bonds from the amide groups is a key factor in achieving robust self-healing performance in permanently cross-linked polymers. chinesechemsoc.org
While direct large-scale integration of this compound into hydrogels is not widely documented, the field of self-healing polymers is closely related to hydrogel research, with some studies on these advanced elastomers citing work on swelling in liquid crystal hydrogels. chinesechemsoc.org Furthermore, other, more complex hexanamide (B146200) derivatives have been investigated for creating hydrogels and microgels for biomedical purposes, indicating the general suitability of the amide functional group for such applications. googleapis.com The use of this compound-derived monomers to impart self-healing properties to polyolefins is a clear example of its integration into advanced materials that could pave the way for future biomedical technologies. chinesechemsoc.org
Environmental Chemistry and Degradation Studies of this compound
The environmental fate of this compound is a subject of scientific examination, particularly concerning its biodegradation. nih.gov While specific degradation studies on this compound are limited, the biodegradation pathways can be inferred from studies on similar aliphatic amides and amide-containing polymers.
Microbial degradation is considered the most significant method for the breakdown of such compounds in the environment. nih.gov Studies on bacteria such as Paracoccus sp. have shown they possess the metabolic pathways to degrade a variety of aliphatic amides. nih.gov A primary enzymatic pathway for amide degradation involves two key enzymes: nitrile hydratase and amidase. nih.gov In this pathway, which has been observed in bacteria like Rhodococcus rhodochrous, the amide group is hydrolyzed by an amidase enzyme. This reaction cleaves the amide bond to yield a carboxylic acid and ammonia (B1221849). nih.gov For this compound, this would result in the formation of 2-ethylhexanoic acid and ammonia. These products can then be further metabolized by microorganisms. nih.gov
In the context of polymers, amide linkages are known to influence the material's degradation profile. For instance, the enzymatic hydrolysis of poly(ether ester amide)s is significantly faster in the presence of enzymes like α-chymotrypsin, suggesting that biological activity can accelerate the breakdown of materials containing amide groups. acs.org
Table 2: Predicted Biodegradation Pathway for this compound
| Step | Reactant | Enzyme/Process | Product(s) | Reference |
| 1 | This compound | Amidase (via microbial action) | 2-Ethylhexanoic Acid + Ammonia | nih.gov |
| 2 | 2-Ethylhexanoic Acid | Further microbial metabolism | CO₂, H₂O, Biomass | nih.gov |
Environmental fate models are used to predict how a chemical moves and transforms in the air, water, and soil. researchgate.net For many novel substances, regulatory bodies require such modeling to assess potential environmental risks. canada.ca While a specific, comprehensive fate and distribution model for this compound is not widely published, its behavior can be predicted using its physicochemical properties and models of analogous compounds.
A critical parameter in these models is the octanol-water partition coefficient (Kow), often expressed as log Kow. canada.ca This value indicates a chemical's tendency to partition into soil and sediment from water. This compound has a predicted XlogP (a calculated log Kow value) of 2.0. uni.lu This moderate value suggests it has a tendency to move from the aquatic phase to other environmental compartments like soil and biota.
Studies using environmental fate models, such as the Equilibrium Criterion (EQC) model, on other amide-based compounds like amide herbicides have predicted that the soil is the primary environmental reservoir for these substances. nih.gov Given the analogous chemical structure and partitioning behavior, it is likely that this compound would also predominantly accumulate in the soil compartment after release into the environment. Advanced multimedia models like BETR-Global are used to simulate the complex global transport and fate of chemicals, providing a framework for understanding how substances like this compound might be distributed on a larger scale. nih.gov
Separation Science and Extraction Processes Utilizing this compound Derivatives
Derivatives of this compound, particularly N,N-dialkyl-2-ethylhexanamides, have emerged as significant compounds in the field of separation science. Their unique structural properties make them effective extractants, especially in the challenging context of nuclear fuel reprocessing. These molecules are considered promising alternatives to traditional extractants like tri-n-butyl phosphate (B84403) (TBP) used in processes such as PUREX (Plutonium and Uranium Recovery by Extraction). iaea.orgresearchgate.netresearchgate.net The primary advantages of these amide-based extractants include their complete incinerability, as they are composed solely of carbon, hydrogen, oxygen, and nitrogen, which helps in minimizing secondary radioactive waste. chalmers.se Furthermore, their synthetic accessibility allows for structural modifications, enabling the fine-tuning of their selectivity for specific metal ions. researchgate.net
Solvent Extraction of Actinides and Lanthanides from Aqueous Solutions
N,N-dialkylamides derived from 2-ethylhexanoic acid are extensively studied for the liquid-liquid extraction of actinides (like uranium, plutonium, neptunium (B1219326), and americium) and lanthanides from highly acidic aqueous solutions, a critical step in the recycling of spent nuclear fuel. iaea.orgosti.govcapes.gov.broecd-nea.org These processes aim to separate valuable actinides from fission products and from each other.
Research has demonstrated that the extraction efficiency and selectivity of these amides are highly dependent on their specific molecular structure and the conditions of the aqueous phase, such as nitric acid concentration. For instance, in the co-extraction of hexavalent actinides, the efficiency was found to decrease with the increasing atomic number of the actinide. A study using N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) showed a distribution trend of DU > DNp > DPu > DAm. osti.govcapes.gov.brresearchgate.net This indicates that lighter actinides like uranium and neptunium are recovered more effectively than heavier ones like plutonium and americium under similar conditions. osti.govresearchgate.net
The extraction of oxidized americium (Am(VI)) has been assessed using various monoamides, including N,N-di-(2-ethylhexyl)butyramide (DEHBA) and DEHiBA. researchgate.netscispace.com The extraction efficiency was observed to be low at nitric acid concentrations of 4 M and below, but increased significantly at concentrations of 5 M or higher. osti.govresearchgate.netscispace.com DEHBA, for example, achieved its highest distribution value for americium at 7 M HNO₃. osti.govresearchgate.netscispace.com
The separation of uranium (VI) from plutonium (IV) is a key objective in nuclear fuel reprocessing. Certain branched alkyl monoamides (BAMA), such as N,N-di-(2-ethyl)hexyl-2,2-dimethylpropanamide (D2EHDMPA), have shown high selectivity for U(VI) over Pu(IV) without the need for chemical reduction of plutonium. iaea.org This selectivity is a direct result of the steric hindrance provided by the branched structure of the extractant. iaea.org
Table 1: Distribution Ratios (D) and Separation Factors (SF) for Actinides with Various N,N-dialkylamide Extractants This table is interactive. You can sort and filter the data.
| Extractant | Actinide | Oxidation State | D Value | Separation Factor (SF) | Conditions | Reference |
|---|---|---|---|---|---|---|
| D2EHDMPA | U | VI | 1.8 | 1.0 M extractant in n-dodecane, 3 M HNO₃ | iaea.org | |
| D2EHDMPA | Pu | IV | 0.02 | SF (U/Pu) = 90 | 1.0 M extractant in n-dodecane, 3 M HNO₃ | iaea.org |
| D2EHDMPA | Np | VI | 0.11 | 1.0 M extractant in n-dodecane, 3 M HNO₃ | iaea.org | |
| D2EHDMPA | Np | IV | 0.02 | 1.0 M extractant in n-dodecane, 3 M HNO₃ | iaea.org | |
| DEHBA | Am | VI | ~5.4 | 1 M extractant, 7 M HNO₃ | researchgate.netscispace.com | |
| DEHiBA | Am | VI | <1 | 1 M extractant, 7 M HNO₃ | researchgate.netscispace.com | |
| DEHiBA | U | VI | >10 | SF (U/Pu) > 10 | 1 M extractant, 4 M HNO₃ | osti.govresearchgate.net |
| DEHiBA | Pu | VI | ~1 | 1 M extractant, 4 M HNO₃ | osti.govresearchgate.net | |
| DEHiBA | Np | VI | >1 | 1 M extractant, 4 M HNO₃ | osti.govresearchgate.net |
Design Principles for Selective Extractants Based on this compound Scaffolds
The design of selective extractants based on the this compound framework is guided by several key principles aimed at optimizing the separation of specific metal ions, particularly actinides and lanthanides. numberanalytics.com The overarching goal is to develop ligands that can efficiently partition these elements in advanced nuclear fuel recycling processes. osti.gov
A primary design principle is the manipulation of steric hindrance around the coordinating carbonyl oxygen atom. iaea.org By introducing branched alkyl groups on the acyl chain of the amide, it is possible to create a sterically crowded environment. This crowding can selectively hinder the complexation of smaller, highly charged ions like Pu(IV) while still allowing the effective extraction of larger ions like the uranyl cation (UO₂²⁺). iaea.orgscispace.com For example, N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA), a branched amide, selectively extracts U(VI), whereas N,N-di-(2-ethylhexyl)butyramide (DEHBA), an unbranched analogue, extracts both U(VI) and Pu(IV). scispace.com This demonstrates that branching on the carbonyl side of the amide is crucial for achieving U(VI)/Pu(IV) selectivity. iaea.org
Another important concept is the modular nature of the extractant's synthesis. researchgate.netornl.gov The this compound scaffold allows for systematic modifications of the alkyl chains on both the nitrogen atom and the carbonyl carbon. This "modular design" enables the synthesis of a wide array of derivatives with tailored lipophilicity and selectivity. ornl.gov By altering these alkyl groups, researchers can fine-tune the extractant's solubility in the organic diluent and its affinity for specific metal ions.
Theoretical modeling, particularly using Density Functional Theory (DFT) , plays a crucial role in the modern design of these extractants. researchgate.netresearchgate.net DFT calculations help in understanding the nature of the bonding between the metal ion and the ligand, predicting the stability of different metal-ligand complexes, and calculating the free energy of extraction. researchgate.net This theoretical insight allows for the pre-screening of potential ligand structures and helps explain experimental observations, such as the preference of diglycolamide ligands for americium(III) over europium(III). researchgate.net This computational approach accelerates the development of new, more efficient, and selective extractants by focusing experimental efforts on the most promising candidates. researchgate.netresearchgate.net
Finally, the development of these ligands is often guided by the CHON principle , which dictates that extractants for nuclear applications should ideally be composed only of Carbon, Hydrogen, Oxygen, and Nitrogen. chalmers.se This ensures that the spent organic phase can be completely incinerated, minimizing the generation of inorganic secondary waste that would require geological disposal. chalmers.se
Future Directions and Interdisciplinary Research Prospects for 2 Ethylhexanamide
Integration of Artificial Intelligence and Machine Learning in 2-Ethylhexanamide Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and this compound is no exception. mednexus.orgresearchgate.net These powerful computational tools can accelerate discovery and optimization in several key areas:
Predictive Modeling of Properties: AI and ML algorithms can be trained on existing data to predict the physicochemical properties of novel this compound derivatives. mednexus.org This includes predicting solubility, melting points, and boiling points, which are crucial for designing experiments and industrial processes. For instance, quantitative structure-activity relationship (QSAR) models, a form of machine learning, can be developed to correlate the molecular structure of this compound analogs with their biological or chemical activities. scitechnol.com
Optimization of Synthetic Routes: Machine learning models can analyze vast datasets of chemical reactions to identify the most efficient synthetic pathways for this compound and its derivatives. mednexus.org This can lead to higher yields, reduced reaction times, and the use of more environmentally friendly reagents and conditions.
High-Throughput Screening: In drug discovery, AI can rapidly screen virtual libraries of this compound-related compounds against biological targets, such as enzymes or receptors. mednexus.orgvulcanchem.com This accelerates the identification of potential drug candidates for further experimental investigation.
| AI/ML Application Area | Potential Impact on this compound Research | Relevant Techniques |
| Property Prediction | Faster and more accurate estimation of physicochemical and biological properties. | QSAR, Deep Neural Networks, Support Vector Machines. scitechnol.com |
| Synthesis Optimization | Design of more efficient, cost-effective, and sustainable synthetic routes. | Bayesian Optimization, Reinforcement Learning. |
| Virtual Screening | Rapid identification of novel bioactive this compound analogues. | Molecular Docking Simulations, Pharmacophore Modeling. vulcanchem.com |
Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions
Understanding the dynamics of chemical reactions as they occur is fundamental to optimizing processes and ensuring product quality. Advanced spectroscopic techniques offer a window into the real-time transformation of reactants into products, providing invaluable data for the study of this compound synthesis and its subsequent reactions.
Real-Time Reaction Monitoring: Techniques like in situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can track the concentration of this compound and its precursors during a reaction. This allows for precise control over reaction parameters and the identification of reaction intermediates.
Kinetic and Mechanistic Studies: By observing the rate of formation and consumption of different species, researchers can elucidate the reaction mechanisms involved in the synthesis and degradation of this compound. This knowledge is crucial for improving reaction efficiency and selectivity.
Complex Matrix Analysis: In biological or environmental samples, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the trace analysis of this compound and its metabolites.
| Spectroscopic Technique | Information Gained | Application in this compound Research |
| In Situ FTIR/Raman | Real-time concentration changes of reactants, intermediates, and products. | Optimization of synthesis, mechanistic studies. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification. | Product characterization, purity validation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Identification of compounds in complex mixtures. |
Novel Synthetic Strategies for Complex this compound Architectures
While the basic synthesis of this compound from 2-ethylhexanoic acid is well-established, the future lies in developing more sophisticated and sustainable synthetic methodologies to create complex molecules incorporating the this compound moiety.
Green Chemistry Approaches: A significant trend is the development of enzymatic methods for amide bond formation. nih.gov Using enzymes like lipase (B570770) can lead to milder reaction conditions, higher selectivity, and a reduction in hazardous waste compared to traditional chemical methods. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, enhanced safety, and easier scalability for the production of this compound and its derivatives.
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials combine to form a complex this compound-containing product is a highly efficient strategy. This atom-economic approach minimizes purification steps and reduces solvent usage.
Polymer Architectures: The incorporation of this compound into polymer chains can lead to materials with novel properties. For example, hyperbranched poly(amide-imide)s have been synthesized through the copolymerization of monomers, resulting in highly branched structures. acs.org
Exploration of Undiscovered Biological Activities and Target Identification for this compound Analogues
The structural features of this compound and its analogues suggest a broad potential for biological activity that remains largely untapped. Future research will focus on systematically exploring these possibilities and identifying specific molecular targets.
Antimicrobial and Antifungal Activity: The indole (B1671886) nucleus, which can be incorporated into complex amide structures, is a well-known pharmacophore with a wide range of biological activities, including antimicrobial effects. vulcanchem.comresearchgate.net Investigating this compound analogues containing such heterocyclic systems could lead to the discovery of new antimicrobial agents.
Neuromodulatory Effects: Analogues of this compound, particularly those incorporating structures similar to melatonin, may interact with G-protein-coupled receptors (GPCRs) in the central nervous system. vulcanchem.com The lipophilic nature of the ethylhexanamide chain could enhance penetration into neural tissues. vulcanchem.com
Enzyme Inhibition: The amide bond is a key structural feature in many enzyme inhibitors. vulcanchem.com Screening libraries of this compound derivatives against various enzymes, such as proteases or kinases, could identify potent and selective inhibitors with therapeutic potential. nih.gov
Drug Delivery Systems: The physicochemical properties of this compound could be leveraged in the design of drug delivery systems. For instance, its incorporation into larger molecules could influence their solubility, stability, and ability to cross biological membranes.
| Potential Biological Activity | Rationale and Research Direction | Example of Related Compounds |
| Antimicrobial | Incorporation of known antimicrobial pharmacophores like chlorinated indoles. vulcanchem.com | N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethylhexanamide. vulcanchem.com |
| Neuromodulatory | Structural similarity to GPCR ligands; enhanced lipophilicity. vulcanchem.com | Melatonin analogues. vulcanchem.com |
| Enzyme Inhibition | The amide functional group is a common feature in enzyme inhibitors. vulcanchem.com | N-(2-ethylhexyl)benzamide. |
| Anticancer | Potential for fragment-based drug design targeting pathways in oncology. vulcanchem.com | Dual pharmacophore compounds. vulcanchem.com |
Environmental Remediation and Sustainable Development through this compound Chemistry
The principles of sustainable development, which aim to meet present needs without compromising the ability of future generations to meet their own, are increasingly guiding chemical research. un.org The chemistry of this compound and related compounds can contribute to these goals, particularly in the area of environmental remediation.
Biodegradable Materials: Research into the biodegradability of this compound and its derivatives is crucial. Designing novel amides that can be broken down by microorganisms would reduce their environmental persistence.
Extraction of Pollutants: Certain amide-based compounds have shown potential as extractants for heavy metals and other pollutants from wastewater. researchgate.net Tailoring the structure of this compound could lead to more efficient and selective extractants for environmental cleanup.
Green Solvents and Processes: The development of greener synthetic routes for this compound, as mentioned earlier, contributes to sustainable development by reducing energy consumption and waste generation. numberanalytics.com This aligns with the broader goals of creating more environmentally benign chemical processes. numberanalytics.com
The future of this compound research is not confined to a single path but rather a convergence of multiple scientific disciplines. The integration of computational tools, advanced analytical methods, innovative synthetic strategies, and a focus on biological and environmental applications will undoubtedly unlock the full potential of this versatile compound. As research progresses, this compound and its derivatives are likely to find new and important roles in fields ranging from medicine to materials science and environmental protection.
Q & A
Q. How can researchers leverage interdisciplinary approaches to explore this compound’s applications?
- Methodology : Collaborate with toxicologists, material scientists, and computational chemists to design multi-angle studies. For example, combine pharmacokinetic modeling (biology) with polymer compatibility testing (materials science). Use shared data repositories to integrate cross-disciplinary datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
